Acetonitrile-d3

Catalog No.
S663587
CAS No.
2206-26-0
M.F
C2H3N
M. Wt
44.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetonitrile-d3

CAS Number

2206-26-0

Product Name

Acetonitrile-d3

IUPAC Name

2,2,2-trideuterioacetonitrile

Molecular Formula

C2H3N

Molecular Weight

44.07 g/mol

InChI

InChI=1S/C2H3N/c1-2-3/h1H3/i1D3

InChI Key

WEVYAHXRMPXWCK-FIBGUPNXSA-N

SMILES

CC#N

Synonyms

ACN-d3; Acetonitrile Cluster-d3; Cyanomethane-d3; Ethanenitrile-d3; Ethyl Nitrile-d3; Cyanomethane-d3; Methanecarbonitrile-d3; Methyl Cyanide-d3; Methyl Cyanide (MeCN)-d3; NSC 7593-d3

Canonical SMILES

CC#N

Isomeric SMILES

[2H]C([2H])([2H])C#N

Nuclear Magnetic Resonance (NMR) Spectroscopy

Acetonitrile-d3 finds extensive use as a solvent in NMR spectroscopy due to its exceptional characteristics:

  • High deuterium enrichment: The three hydrogen atoms in acetonitrile-d3 are replaced with deuterium (heavy hydrogen) atoms, offering >99% enrichment . This significantly reduces the signal from the solvent itself, allowing for clearer and more accurate detection of signals from the sample being studied .
  • Solubility: Acetonitrile-d3 possesses excellent solubility for a wide range of organic compounds, making it suitable for analyzing diverse samples .
  • Good chemical stability: Acetonitrile-d3 exhibits good chemical stability under various experimental conditions, minimizing potential interferences with the sample of interest .

These combined advantages make acetonitrile-d3 a preferred solvent for various NMR applications, including:

  • Structure elucidation: Identifying the structure of unknown molecules by analyzing their chemical environment through NMR data .
  • Dynamic studies: Investigating the dynamics and conformational changes of molecules in real-time using techniques like relaxation time measurements .
  • Metabolite analysis: Studying the small molecules involved in metabolic processes within biological systems .

Isotope Labeling Studies

Acetonitrile-d3 plays a crucial role in isotope labeling studies, where specific atoms within a molecule are replaced with their heavier isotopes. This technique allows researchers to:

  • Trace metabolic pathways: By incorporating deuterium-labeled precursors into biological systems, scientists can track the fate of these molecules through metabolic pathways by analyzing the distribution of the isotope in the resulting metabolites .
  • Differentiate from background signals: Deuterium labeling can help differentiate signals from the molecule of interest from background signals arising from naturally abundant hydrogen atoms in complex biological samples .

Other Applications

Beyond NMR and isotope labeling, acetonitrile-d3 finds use in other scientific research areas:

  • Synthesis of deuterated compounds: Acetonitrile-d3 can serve as a starting material for the synthesis of other deuterated compounds used in various research applications .
  • Environmental analysis: Due to its good solvating properties and compatibility with analytical techniques like chromatography, acetonitrile-d3 can be used in certain environmental analysis applications .

Acetonitrile-d3, also known as deuterated acetonitrile, is a colorless, clear liquid with the molecular formula CD₃CN and a molecular weight of 44.07 g/mol. It is primarily used in research settings, particularly in nuclear magnetic resonance spectroscopy due to its high degree of deuteration (99.8% or higher) which enhances the clarity of spectral data. Acetonitrile-d3 is classified under the CAS number 2206-26-0 and is recognized for its stability under normal storage conditions, although it is highly flammable and must be handled with care .

Typical of nitriles, including hydrolysis to form carboxylic acids and amines. Its deuterated nature allows it to serve as a valuable solvent in studies involving isotope labeling, enabling researchers to trace molecular pathways and mechanisms. For example, reactions involving Lewis and Brønsted acids can be probed using acetonitrile-d3 as a solvent, providing insights into catalytic processes .

While acetonitrile-d3 itself is not widely studied for direct biological activity, its parent compound, acetonitrile, has been associated with toxicological effects. Acetonitrile can cause irritation to the skin and eyes and may have harmful effects upon inhalation or ingestion. The deuterated version may exhibit similar properties but is primarily used as a solvent in biological studies rather than as a therapeutic agent .

Acetonitrile-d3 can be synthesized through several methods:

  • Deuteration of Acetonitrile: This involves the reaction of acetonitrile with deuterated reagents such as deuterated lithium aluminum hydride or sodium deuteride.
  • Hydrogen Exchange: In this method, acetonitrile is treated with deuterium oxide under controlled conditions to facilitate hydrogen-deuterium exchange.
  • Electrochemical Methods: These methods utilize electrolysis to introduce deuterium into the acetonitrile molecule.

Each synthesis method aims to achieve a high degree of purity and deuteration for effective use in scientific research .

Acetonitrile-d3 is predominantly used in:

  • Nuclear Magnetic Resonance Spectroscopy: Its high purity makes it an ideal solvent for NMR studies, allowing for clearer spectral data.
  • Isotope Labeling Studies: It serves as a tracer in various chemical and biological research applications.
  • Chemical Synthesis: Used as a solvent in reactions where its unique properties can influence reaction pathways.

The versatility of acetonitrile-d3 makes it valuable in both academic and industrial research settings .

Research involving acetonitrile-d3 often focuses on its interactions with various catalysts and substrates. For instance, studies have shown that it effectively probes the acidity of zeolites when used as a solvent in catalytic reactions. The presence of deuterium allows for detailed mechanistic insights that are not possible with non-deuterated solvents . Additionally, its interactions in photochemical processes have been explored, revealing its role in facilitating certain chemical transformations under irradiation .

Acetonitrile-d3 shares similarities with several other compounds, particularly those within the nitrile family or those used in NMR spectroscopy. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaDeuteration LevelCommon Uses
AcetonitrileC₂H₃NNot applicableSolvent for organic reactions
PropionitrileC₃H₇NNot applicableSolvent and reagent in organic synthesis
BenzonitrileC₇H₅NNot applicableSolvent and intermediate in synthesis
Acetone-d6C₃D₆O100%NMR spectroscopy
Ethanol-d6C₂D₆O100%NMR spectroscopy

Uniqueness of Acetonitrile-d3:

  • The presence of three deuterium atoms allows for enhanced NMR signal resolution compared to non

The development of deuterated solvents, including acetonitrile-d3, is closely tied to the evolution of NMR spectroscopy as an analytical technique. The synthesis of acetonitrile-d3 primarily relies on base-catalyzed exchange reactions with deuterium oxide (D2O), a method that has been refined over decades of chemical research. Pioneering work in this area dates back to 1938, when Reitz examined the relative rates of exchange and hydrolysis of acetonitrile, discovering that at 80°C, exchange was approximately 40 times more rapid than hydrolysis. This fundamental understanding laid the groundwork for efficient deuteration methods that would eventually enable commercial production of high-purity acetonitrile-d3.

The production of deuterated compounds like acetonitrile-d3 depends heavily on the availability of deuterium sources, particularly heavy water (D2O). Historically, the Girdler sulfide process, sometimes referred to as the Geib-Spevack process, has been a primary method for producing D2O. This process takes advantage of the equilibrium between water and partially deuterated hydrogen sulfide, enabling iterative enrichment to create highly deuterated water. Such technological developments have been crucial in making deuterated compounds more accessible and affordable for scientific applications, transforming them from exotic laboratory curiosities to standard research tools.

Significance in Contemporary Scientific Research

In modern scientific research, acetonitrile-d3 serves multiple crucial functions across various disciplines. Its primary application remains as a solvent in NMR spectroscopy, where it offers several distinct advantages. As a deuterated solvent, it significantly reduces the intensity of solvent signals in 1H NMR spectra, allowing for clearer detection of the signals from sample molecules of interest. Additionally, acetonitrile-d3 functions as a field lock in NMR instruments, providing a reference signal that helps maintain the stability of the magnetic field during measurements. This dual functionality makes it an invaluable component of high-resolution NMR experiments.

Beyond basic NMR applications, acetonitrile-d3 has found use in quantitative NMR (qNMR) experiments, where it serves as a solvent for both internal standards and samples. Its moderate polarity makes it suitable for dissolving a wide range of organic compounds, while its spectroscopic properties facilitate accurate quantification. Furthermore, acetonitrile-d3 has been employed in various spectroscopic studies, including Raman spectroscopy and UV-pump-IR-probe spectroscopy, contributing to advancements in molecular characterization and dynamics research. The combination of these applications has established acetonitrile-d3 as a versatile tool in contemporary analytical chemistry.

Fundamental Research Significance of Isotopic Substitution

The isotopic substitution of hydrogen with deuterium in acetonitrile represents a fundamental research tool with significant implications for various scientific fields. This substitution allows scientists to probe molecular properties and behaviors that might otherwise be difficult to study. The kinetic isotope effect—where reactions involving C-D bonds proceed at different rates compared to those involving C-H bonds—stems from the higher reduced mass and lower zero-point energy of C-D bonds, resulting in different activation energies for chemical reactions. This phenomenon provides valuable insights into reaction mechanisms and transition states, contributing to our fundamental understanding of chemical reactivity.

In spectroscopic studies, the deuterium substitution in acetonitrile-d3 allows for selective observation of molecular vibrations and dynamics. The different vibrational frequencies of C-D bonds compared to C-H bonds enable researchers to isolate specific molecular motions and interactions, enhancing our understanding of molecular structure and function. Furthermore, the use of deuterated solvents like acetonitrile-d3 has facilitated the development of advanced NMR experiments, including multidimensional correlation spectroscopy and diffusion-ordered spectroscopy, which have revolutionized the field of structural analysis. These contributions to fundamental research highlight the significance of isotopic substitution as a powerful investigative approach in molecular science.

Molecular Structural Implications of Deuterium Incorporation

The incorporation of deuterium into acetonitrile leads to several notable structural implications at the molecular level. While the overall geometry of the molecule remains largely unchanged compared to its non-deuterated counterpart, the C-D bonds differ slightly from C-H bonds in terms of bond length and strength. These subtle differences can influence the molecule's physical properties, spectroscopic characteristics, and chemical reactivity, making acetonitrile-d3 distinct from regular acetonitrile in specific applications.

From a quantum mechanical perspective, the higher mass of deuterium affects the molecule's vibrational energy levels, leading to lower zero-point energy and altered vibrational frequencies. This has implications for the molecule's thermal behavior, including melting and boiling points, as well as its spectroscopic properties across various techniques. Additionally, the spin properties of deuterium (spin = 1) differ from those of hydrogen (spin = 1/2), resulting in distinctive NMR characteristics. In 13C NMR spectra, carbons bonded to deuterium typically appear as multiplets due to coupling with the deuterium nucleus, providing additional structural information that can be valuable in molecular characterization. For acetonitrile-d3 specifically, the methyl carbon appears as a septet at approximately 1.3 ppm with a coupling constant of about 21 Hz, a direct consequence of coupling to three deuterium atoms.

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (96.36%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (89.09%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (92.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (80%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2206-26-0

Wikipedia

Acetonitrile-d3

Dates

Modify: 2023-08-15

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